
Ethyl 4-hydroxybenzofuran-6-carboxylate
Overview
Description
Ethyl 4-hydroxybenzofuran-6-carboxylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
- Antiviral Activity : Initial studies suggest that derivatives of ethyl 4-hydroxybenzofuran-6-carboxylate may exhibit antiviral properties. Research into its interaction with viral proteins indicates potential as a lead compound for developing antiviral agents .
- Cancer Research : The compound has been investigated for its effects on cancer cell lines, particularly in inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers. Modifications to the benzofuran scaffold have shown promise in enhancing potency against cancer cells .
- Antimicrobial Properties : this compound and its derivatives have displayed antimicrobial activity, suggesting potential applications in treating bacterial infections. Studies have focused on their effectiveness against resistant strains, highlighting their therapeutic potential .
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can include microwave-assisted techniques to improve yield and reduce environmental impact. Derivatives of this compound are synthesized to explore variations in biological activity, particularly through modifications at the benzofuran core .
- Fragment-Based Drug Discovery : A study utilized this compound as part of a fragment-based approach to identify new antivirulence compounds targeting bacterial proteins. The binding affinities were assessed using techniques such as NMR spectroscopy and X-ray crystallography, revealing insights into its mechanism of action .
- Structure-Activity Relationship Studies : Research has demonstrated that modifications at the 6-position of the benzofuran scaffold significantly enhance biological activity, particularly against cancer cell lines. These findings support further exploration into structure-activity relationships to optimize therapeutic efficacy .
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxybenzofuran-6-carboxylic acid. Subsequent thermal decarboxylation produces 4-hydroxybenzofuran:
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Conditions : 1M NaOH, reflux (12 hours) or H2SO4 (pH 2–3, 80°C).
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Yield : 85–92% for hydrolysis; >75% for decarboxylation.
This reaction is pivotal for generating intermediates used in drug synthesis, such as anti-inflammatory agents .
Nucleophilic Substitution Reactions
The hydroxyl group participates in alkylation and acylation:
O-Alkylation
Reaction with alkyl halides (e.g., benzyl chloride) in the presence of K2CO3 yields ether derivatives:
Acylation
Acetylation with acetic anhydride produces acetylated derivatives:
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Conditions : Pyridine, room temperature (6 hours).
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Yield : 78–85%.
Condensation Reactions
The compound forms hydrazones and Schiff bases via condensation with hydrazines or amines:
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Hydrazide Coupling : Reacts with benzofuran-2-carbohydrazide to form biphenyl pyrazole-benzofuran hybrids (IC50 = 40.6–164.3 µM against α-glucosidase) .
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Conditions : Glacial acetic acid, ethanol, reflux (8 hours) .
Cyclization and Ring-Opening Reactions
Under specific conditions, the benzofuran core undergoes cyclization or ring-opening:
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Cyclopropane Formation : Reaction with CH2=S(O)Me2 via ylide intermediates yields bicyclo[4.2.0] derivatives .
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Conditions : DMSO, NaH, trimethylsulfoxonium iodide (60°C, 6 hours) .
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 2-position:
Oxidation and Reduction
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Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO3/H2SO4) .
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Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the furan ring, yielding dihydrobenzofuran derivatives .
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.
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O-Alkylation : Base deprotonates the hydroxyl group, enabling SN2 attack by the alkyl halide .
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Cyclization : Ylide intermediates facilitate ring-opening and re-closure, driven by steric and electronic factors .
Ethyl 4-hydroxybenzofuran-6-carboxylate’s versatility in reactions enables its use in synthesizing bioactive molecules, including enzyme inhibitors and anticancer agents. Further studies on its regioselectivity and catalytic asymmetric transformations could expand its utility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of Ethyl 4-hydroxybenzofuran-6-carboxylate?
- Methodological Answer :
- Step 1 : Utilize a multi-step procedure involving cyclization and esterification. For example, substitute difluoromethyl or methoxy groups during benzofuran ring formation to modulate reactivity, as demonstrated in structurally analogous compounds .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction time/temperature based on substituent steric and electronic effects. For esterification, employ ethanol as a solvent with acid catalysis (e.g., H₂SO₄) .
- Step 3 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify protons on the benzofuran ring (δ 6.5–7.5 ppm) and the ester group (δ 4.3–4.5 ppm for CH₂, δ 1.3–1.4 ppm for CH₃) .
- Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and hydroxyl (O-H) stretching at ~3200–3500 cm⁻¹ .
- Mass Spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzofuran scaffold .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved during structural refinement?
- Methodological Answer :
- Step 1 : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Adjust parameters like displacement ellipsoids and hydrogen bonding constraints .
- Step 2 : Visualize electron density maps and thermal motion using ORTEP-III. For ambiguous regions (e.g., disordered ester groups), apply geometric restraints or split-site occupancy models .
- Step 3 : Validate with R-factor convergence (target: R₁ < 5%) and cross-check against DFT-optimized geometries to resolve discrepancies between experimental and computational bond lengths .
Q. What computational approaches are suitable for analyzing the ring puckering dynamics of the benzofuran core?
- Methodological Answer :
- Step 1 : Calculate puckering coordinates (amplitude q and phase angle φ) using Cremer-Pople parameters. Define the mean plane of the benzofuran ring and compute out-of-plane displacements .
- Step 2 : Perform molecular dynamics (MD) simulations in solvents like DMSO or water to assess conformational flexibility. Analyze trajectories using software like Gaussian or GROMACS.
- Step 3 : Correlate puckering with substituent effects (e.g., electron-withdrawing groups at position 6 may planarize the ring) .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Step 1 : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (IC₅₀ determination). Ensure compound solubility in DMSO/PBS and use negative controls (e.g., untreated cells) .
- Step 2 : For in vivo studies, adhere to ethical guidelines for participant selection, including exclusion criteria (e.g., pre-existing metabolic conditions) and informed consent documentation .
- Step 3 : Validate results via dose-response curves and statistical tests (e.g., ANOVA with Tukey post-hoc analysis). Address outliers using Grubbs’ test .
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)7-5-9(12)8-3-4-15-10(8)6-7/h3-6,12H,2H2,1H3 |
InChI Key |
XKUVIEFJHIXZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=COC2=C1)O |
Origin of Product |
United States |
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